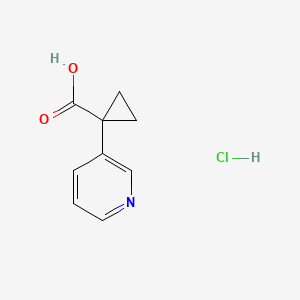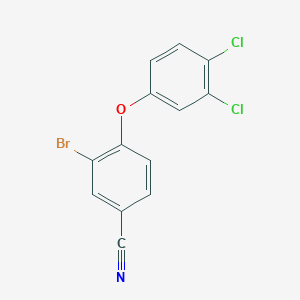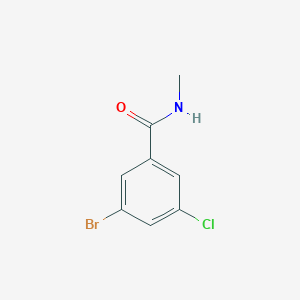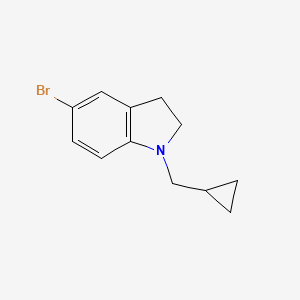
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride
Overview
Description
“1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1803581-23-8 . It has a molecular weight of 199.64 and its linear formula is C9H10ClNO2 .
Molecular Structure Analysis
The InChI code for “1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride” is 1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)6-2-1-5-10-7-6;/h1-2,5,7H,3-4,6H2,(H,11,12);1H . This indicates that the molecule consists of a pyridine ring attached to a cyclopropane ring, which is further attached to a carboxylic acid group. The hydrochloride refers to the presence of a chloride ion, which is often added to improve the stability or solubility of the compound.Physical And Chemical Properties Analysis
“1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride” is a solid at room temperature . The compound is stable under normal temperatures and pressures.Scientific Research Applications
Synthesis and Characterization
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride has been studied in the synthesis and characterization of various chemical compounds. For example, imidazo[1,2-a]pyridine carboxylic acid derivatives, a versatile compound, can be prepared through a multi-step process from commercially available 2-amino pyridine, involving alkylation/cyclization, chlorination, and Suzuki cross-coupling/hydrolysis reactions. This showcases the compound's utility in complex chemical syntheses (Du Hui-r, 2014).
Crystal Structure and Computational Studies
Research into the crystal structure and computational studies of related compounds, such as 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has been conducted. These studies involve characterizations using NMR, IR spectroscopies, and HRMS analyses, along with X-ray diffraction and density-functional-theory calculations. Such research aids in understanding the molecular structure and stability of derivatives of 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (Li-qun Shen et al., 2012).
Ring-Opening/Recyclization Reactions
The compound has been involved in ring-opening/recyclization reactions for the synthesis of various chemicals. A study demonstrated the synthesis of substituted pyridin-2(1H)-ones through reactions of 1-carbamoyl-]-[3-(dimethylamino)propenoyl]cyclopropanes with phosphoryl chloride or phosphorus tribromide. This reflects its significance in innovative organic synthesis methods (Rui Zhang et al., 2009).
Enantioselective Catalysis
Enantioselective palladium(0)-catalyzed cyclopropane functionalizations have been explored using cyclopropanes fused to pyrrolidines, a structure common in many drugs. This research demonstrates the compound's potential in the development of new chiral drugs (J. Pedroni & N. Cramer, 2015).
Extraction and Separation Processes
Pyridine-3-carboxylic acid, closely related to the compound , is used extensively in food, pharmaceutical, and biochemical industries. Studies on its extraction using different diluents provide insights into efficient separation processes relevant to 1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride (Sushil Kumar & B. V. Babu, 2009).
Safety And Hazards
The compound has been classified with the signal word “Warning” and is associated with the GHS07 pictogram . Specific hazard statements were not available in the retrieved data. As with all chemicals, it should be handled with appropriate personal protective equipment and precautions should be taken to avoid exposure.
properties
IUPAC Name |
1-pyridin-3-ylcyclopropane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2.ClH/c11-8(12)9(3-4-9)7-2-1-5-10-6-7;/h1-2,5-6H,3-4H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQVPKNDZGGPNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CN=CC=C2)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-3-yl)cyclopropane-1-carboxylic acid hydrochloride | |
CAS RN |
1803581-23-8 | |
| Record name | Cyclopropanecarboxylic acid, 1-(3-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803581-23-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








amine](/img/structure/B1407304.png)

![O-[2-(2,4-difluorophenyl)ethyl]hydroxylamine](/img/structure/B1407306.png)




![4-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1407317.png)
